molecular formula C16H19N3O5 B2885954 N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1795194-68-1

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2885954
CAS RN: 1795194-68-1
M. Wt: 333.344
InChI Key: IMHCBCSTLRNNDC-UHFFFAOYSA-N
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Description

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as MEOXAL, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the oxalamide family and has been found to exhibit promising properties in various areas of research.

Scientific Research Applications

Radioligand Development for Neuroreceptor Imaging

One significant application of compounds related to N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is in the development of radioligands for neuroreceptor imaging. An example is the evaluation of [O-methyl-3H]WAY-100635 as an in vivo radioligand for 5-HT1A receptors in rat brain. This compound, a potent and selective 5-HT1A receptor antagonist, has been utilized to study the distribution of 5-HT1A receptors in the brain using positron emission tomography (PET), highlighting its potential for clinical and pharmacological investigations of central 5-HT1A receptors in humans (Hume et al., 1994).

Antimicrobial Compound Synthesis

The synthesis and characterization of new chemical entities derived from thiazol-4-ones, which react with compounds like acetophenone to produce derivatives with antimicrobial activities, represent another research application. This includes the study of reactivity towards various reagents, producing compounds tested for antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).

Novel Synthetic Approaches and Chemical Characterization

Research into novel synthetic approaches for the production of complex molecules includes the study of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. Such studies not only advance our understanding of organic synthesis but also contribute to the development of new materials with potential therapeutic applications (Hartenstein & Sicker, 1993).

Drug Metabolism and Bioconversion Studies

The application of biocatalysis to drug metabolism, exemplified by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, illustrates the importance of understanding drug metabolism in preclinical species. This approach helps generate sufficient quantities of mammalian metabolites for structural characterization, supporting drug development processes (Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-10-8-14(19-24-10)18-16(21)15(20)17-9-13(23-3)11-6-4-5-7-12(11)22-2/h4-8,13H,9H2,1-3H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHCBCSTLRNNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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